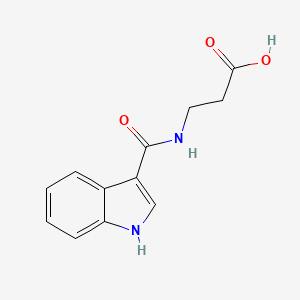

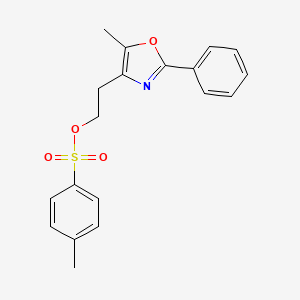

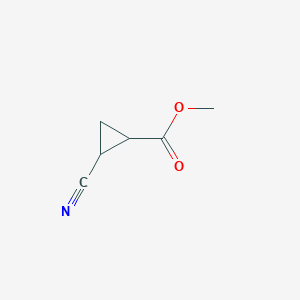

![molecular formula C7H10O B3109313 Bicyclo[3.1.1]heptan-3-one CAS No. 17159-75-0](/img/structure/B3109313.png)

Bicyclo[3.1.1]heptan-3-one

概要

説明

. This compound is characterized by its unique bicyclic structure, which consists of a seven-membered ring fused to a three-membered ring. The compound is notable for its presence in essential oils and its applications in various fields of scientific research.

作用機序

Target of Action

Bicyclo[3.1.1]heptan-3-one is a complex organic compound with a unique structure

Biochemical Pathways

There is limited information available on the specific biochemical pathways affected by this compound. It has been suggested that this compound could be used as a bioisostere for meta-substituted benzenes . This implies that it might interact with similar biochemical pathways as these compounds.

Pharmacokinetics

The pharmacokinetics of Bicyclo[31Its molecular weight is 152.2334 , which is within the range generally favorable for bioavailability.

準備方法

Synthetic Routes and Reaction Conditions

Bicyclo[3.1.1]heptan-3-one can be synthesized through several methods. One common approach involves the ring-opening reactions of [3.1.1]propellane . This method is analogous to the well-established preparation of bicyclo[1.1.1]pentanes from [1.1.1]propellane. Another method involves the formal (3 + 2) cycloaddition strategies of bicyclo[1.1.0]butanes .

Industrial Production Methods

In industrial settings, this compound can be produced on a multigram scale through efficient synthetic pathways. One such method involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane . This process yields ester-functionalized bridgehead positions, which can then be converted to redox-active esters and functionalized via the Minisci reaction .

化学反応の分析

Types of Reactions

Bicyclo[3.1.1]heptan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the ketone functional group and the strained bicyclic structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound to corresponding carboxylic acids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can reduce the ketone to the corresponding alcohol.

Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and halogenated derivatives of this compound .

科学的研究の応用

Bicyclo[3.1.1]heptan-3-one has a wide range of applications in scientific research:

類似化合物との比較

Bicyclo[3.1.1]heptan-3-one can be compared with other similar compounds, such as:

Isopinocamphone: A stereoisomer of this compound with similar chemical properties but different spatial arrangement of atoms.

Pinanone: Another bicyclic ketone with a similar structure but different functional groups.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activities compared to its analogs .

特性

IUPAC Name |

bicyclo[3.1.1]heptan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-7-3-5-1-6(2-5)4-7/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIHTAXECHFKNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1CC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Bicyclo[3.1.1]heptan-3-one derivatives highlighted in the research?

A1: The research primarily explores the use of this compound derivatives as potential UV absorbers. Specifically, 4-arylidene isopinocamphones, a class of compounds synthesized from this compound and various benzaldehydes, have shown promising UV absorption properties. [] This opens up possibilities for their use in sunscreens and other UV-protective materials.

Q2: How does the structure of 4-arylidene isopinocamphones influence their UV absorption characteristics?

A2: The specific substituent on the arylidene group significantly impacts the UV absorption profile of these compounds. For example, compounds with electron-donating substituents like methyl or methoxy groups primarily absorb UV-B radiation. [] In contrast, compounds with electron-withdrawing substituents like chlorine or nitro groups exhibit stronger absorption in the UV-A region. [] Interestingly, the compound containing a nitro group displayed absorption in both UV-A and UV-B regions. [] This structure-activity relationship allows for the tailoring of UV absorption properties by modifying the arylidene substituent.

Q3: What insights into the synthesis of this compound and its derivatives are provided in the research?

A3: The research details the synthesis of various this compound derivatives through different pathways. One study describes the synthesis of 4-arylidene isopinocamphones starting from α-pinene, a natural compound found in pine trees. [] α-Pinene is first converted to (+)isopinocamphone through hydroboration-oxidation, followed by a reaction with various benzaldehydes in the presence of an alkali catalyst to yield the desired 4-arylidene isopinocamphones. [] Another study focuses on the synthesis of this compound itself from Norpinanone (Bicyclo[3.1.1]heptan-2-one) and explores the reactivity of its tosylhydrazone under different basic conditions. [] These synthetic approaches highlight the versatility of this compound as a starting material for diverse chemical transformations.

Q4: How was the structure of the newly synthesized this compound derivatives confirmed?

A4: Researchers employed a combination of spectroscopic techniques to confirm the structure of the synthesized compounds. These techniques include Fourier-transform infrared spectroscopy (FT-IR), proton and carbon nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), and gas chromatography-mass spectrometry (GC-MS). [] The data obtained from these analyses provided comprehensive structural information, confirming the identity and purity of the synthesized compounds.

Q5: Beyond UV absorption, were any other properties of the synthesized this compound derivatives investigated?

A5: Yes, in addition to UV absorption, the research also investigated the light stability of the synthesized 4-arylidene isopinocamphones. [] This is a crucial factor to consider for their potential application in UV-protective materials, as prolonged exposure to light can degrade their effectiveness. The study revealed variations in light stability depending on the arylidene substituent. [] These findings provide valuable insights for selecting appropriate derivatives for specific applications where light stability is essential.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

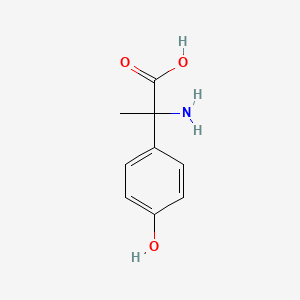

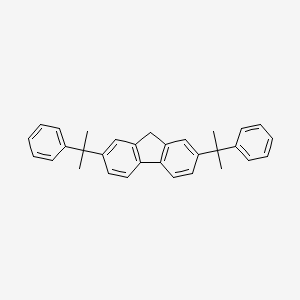

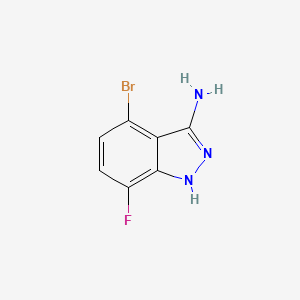

![1-[2-(tert-Butylamino)-5-nitrophenyl]ethanone](/img/structure/B3109270.png)

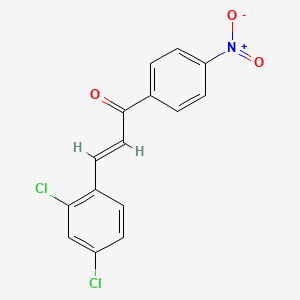

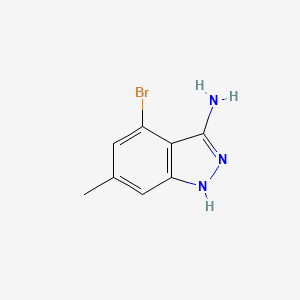

![6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3109271.png)

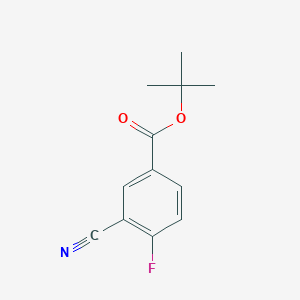

![{[4-(Benzyloxy)phenyl]formamido}acetic acid](/img/structure/B3109333.png)